molecular formula C17H22N4O2S B5481185 N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B5481185
M. Wt: 346.4 g/mol
InChI Key: FAEZEOMIJJYBDU-UHFFFAOYSA-N
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Description

N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methyl ketones under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the benzothiazole moiety with the piperidine ring using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~-dimethyl-1,4-butanediamine: A simpler compound with similar structural features but lacking the benzothiazole moiety.

    N~1~,N~1~-dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: Another compound with a dimethylated amine group but different aromatic substitution.

Uniqueness

N~1~,N~1~-dimethyl-N~4~-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the presence of both the benzothiazole and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-4-5-13-14(10-11)24-16(18-13)19-15(22)12-6-8-21(9-7-12)17(23)20(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEZEOMIJJYBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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